
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of piperidine, which is a common structural unit in natural products .
Molecular Structure Analysis
The molecular formula of this compound is C21H26N2O4S. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific chemical reactions involving “2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide” were not found in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 402.51. Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activities
One study focused on the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including derivatives of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, for enzyme inhibitory activities. These compounds were evaluated for their potential to inhibit bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The research found that certain synthesized compounds demonstrated good activity against these enzymes, contributing to the understanding of structure-activity relationships and molecular docking to explore the binding modes against the studied enzymes (N. Virk et al., 2018).
Hypoglycemic Activity
Another study evaluated acylamide derivatives, including those related to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, for their hypoglycemic activities. The research aimed to discover new therapeutic agents for diabetes management. It was found that some of these compounds exhibited significant hypoglycemic effects, suggesting a mechanism of action similar to sulphonylureas (V. Srivastava et al., 1996).
Antibacterial Potentials
Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores included derivatives of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide. These compounds were synthesized and evaluated for their antibacterial potentials. The study found that certain compounds were moderate inhibitors of bacterial growth, with specific derivatives showing significant activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Kashif Iqbal et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide” are currently unknown
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-10-12-19(13-11-18)27(24,25)22-14-6-5-9-17(22)15-20(23)21-16-7-3-2-4-8-16/h2-4,7-8,10-13,17H,5-6,9,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJGAXGRSJFWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxaspiro[5.5]undec-3-en-5-one](/img/structure/B2777986.png)
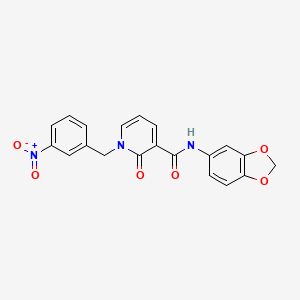
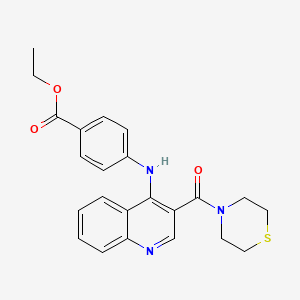
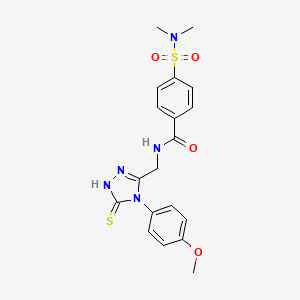
![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)
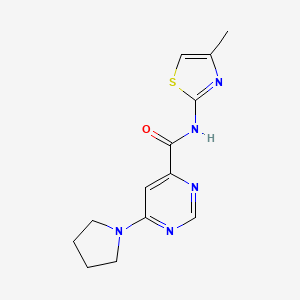
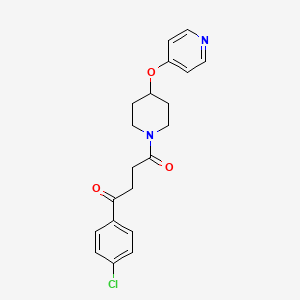
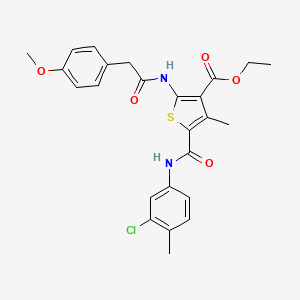
![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)